molecular formula C16H18N4O5S B2823348 N-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide CAS No. 1286698-71-2

N-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide

Cat. No. B2823348
CAS RN: 1286698-71-2
M. Wt: 378.4
InChI Key: NDVZNRHPFMLRNK-UHFFFAOYSA-N
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Description

N-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide, also known as MS-275 or Entinostat, is a synthetic compound that belongs to the class of benzamide histone deacetylase (HDAC) inhibitors. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, which leads to chromatin condensation and transcriptional repression. Inhibition of HDACs by MS-275 results in the accumulation of acetylated histones, which leads to chromatin relaxation and transcriptional activation. MS-275 has shown promising results in preclinical studies as a potential anticancer agent and is currently under clinical trials for various cancer types.

Scientific Research Applications

1. Medicinal Chemistry and Drug Design

A significant application of such compounds involves their role in the design and development of new drugs. For example, compounds with similar structural features have been investigated for their potential as antidepressants, highlighting the importance of sulfonamide groups and piperazine cores in modulating biological activity (Hvenegaard et al., 2012). Moreover, research on N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 demonstrates how these compounds could offer new therapeutic approaches for diseases by targeting specific transporters (Cioffi et al., 2016).

2. Pharmacology and Drug Metabolism

Understanding the metabolism and pharmacological profile of drugs is critical for their development. Studies on similar compounds have shown the involvement of various cytochrome P450 enzymes in their metabolism, providing insights into their pharmacokinetics and potential drug interactions (Jia et al., 2004). This knowledge is instrumental in predicting drug behavior in the body, optimizing dosages, and minimizing adverse effects.

3. Biochemical Research

On a biochemical level, these compounds can be utilized to study enzyme inhibition, receptor binding, and signaling pathways. For instance, their role as inhibitors of certain enzymes or transporters can shed light on the biochemical mechanisms underlying various diseases and pave the way for the development of enzyme-targeted therapies (Havránková et al., 2018).

4. Antipsychotic and Neurological Research

Benzamide derivatives, including those with piperazine and sulfonamide components, have been explored for their potential as antipsychotic agents. Their ability to modulate neurotransmitter receptors, such as dopamine and serotonin receptors, makes them candidates for treating neurological disorders (Norman et al., 1996). This research contributes to our understanding of the molecular basis of psychiatric conditions and the development of more effective and safer treatments.

properties

IUPAC Name

N-[4-(4-methylsulfonylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5S/c1-26(23,24)20-9-7-19(8-10-20)15(22)13-11-25-16(17-13)18-14(21)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVZNRHPFMLRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=COC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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